molecular formula C10H10F3NO2 B2859513 Ethyl 2-(trifluoromethoxy)benzenecarboximidate CAS No. 758651-60-4

Ethyl 2-(trifluoromethoxy)benzenecarboximidate

Cat. No.: B2859513
CAS No.: 758651-60-4
M. Wt: 233.19
InChI Key: GOKFGHLQXWGBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(trifluoromethoxy)benzenecarboximidate is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzenecarboximidate structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(trifluoromethoxy)benzoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).

  • Formation of Imidate: The acid chloride is then reacted with ethanol in the presence of a base (e.g., pyridine) to form the ethyl ester.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the imidate group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(Trifluoromethoxy)benzoic acid or 2-(trifluoromethoxy)benzaldehyde.

  • Reduction: 2-(Trifluoromethoxy)aniline.

  • Substitution: Various substituted benzenecarboximidates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethoxy)benzenecarboximidate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor for the synthesis of therapeutic agents targeting various diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(trifluoromethoxy)benzenecarboximidate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(trifluoromethoxy)benzoate: Similar structure but lacks the imidate group.

  • Ethyl 2-(trifluoromethyl)benzenecarboximidate: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness: Ethyl 2-(trifluoromethoxy)benzenecarboximidate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

ethyl 2-(trifluoromethoxy)benzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-15-9(14)7-5-3-4-6-8(7)16-10(11,12)13/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKFGHLQXWGBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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